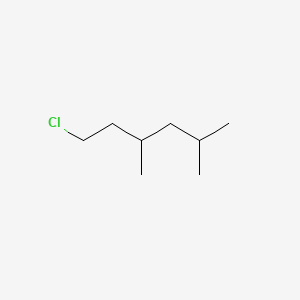

Hexane, 1-chloro-3,5-dimethyl-

Description

Contextualization of Alkyl Halides within Hydrocarbon Chemistry

Alkyl halides, also referred to as haloalkanes, are a class of organic molecules derived from alkanes, which are hydrocarbons containing only single bonds. geeksforgeeks.orglibretexts.org In these compounds, one or more hydrogen atoms of an alkane have been substituted by a halogen atom, such as fluorine, chlorine, bromine, or iodine. geeksforgeeks.orgfiveable.me The general formula for a simple monohaloalkane is CnH2n+1X, where 'X' represents the halogen. geeksforgeeks.org

These compounds are integral to the field of organic chemistry and are classified based on the substitution pattern of the carbon atom bonded to the halogen. libretexts.orgbartleby.com

Primary (1°) alkyl halides have the halogen-bearing carbon atom attached to one other alkyl group. libretexts.org

Secondary (2°) alkyl halides feature a halogen-bearing carbon connected to two other alkyl groups.

Tertiary (3°) alkyl halides have a halogen-bearing carbon bonded to three other alkyl groups.

This classification is crucial as it influences the chemical reactivity of the molecule. libretexts.org Alkyl halides are key substrates in a variety of fundamental organic reactions, most notably nucleophilic substitution and elimination reactions. fiveable.mebartleby.comfiveable.me In nucleophilic substitution, a nucleophile replaces the halogen atom, which departs as a halide ion. fiveable.me Primary alkyl halides are particularly reactive in SN2 (bimolecular nucleophilic substitution) reactions due to lower steric hindrance around the reactive center. fiveable.me

Chloroalkanes are a specific subset of alkyl halides where the halogen is chlorine. ontosight.ai They are generally colorless, insoluble in water, and more reactive than their parent alkanes. ontosight.ai The properties and reactivity of chloroalkanes are determined by the length of the carbon chain and the number and position of the chlorine atoms. ontosight.aihalogens.eu

Structural Characteristics of Branched Hexanes and Chlorinated Derivatives

Hexane (B92381) (C₆H₁₄) is an alkane with six carbon atoms. It can exist as several structural isomers, which are molecules that share the same molecular formula but have different structural arrangements of atoms. vaia.comcymitquimica.com These isomers include a linear, straight-chain form (n-hexane) and multiple branched-chain forms. vaia.com

Branching significantly impacts the physical properties of alkanes. Generally, increased branching leads to a lower boiling point compared to the straight-chain isomer. masterorganicchemistry.comwikipedia.org This is because branching reduces the molecule's surface area, which in turn decreases the strength of the intermolecular London dispersion forces. masterorganicchemistry.com Melting points, however, are influenced by both branching and molecular symmetry, with more symmetrical molecules often exhibiting higher melting points because they can pack more efficiently into a crystal lattice. masterorganicchemistry.com

| Isomer Name | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|

| n-hexane | 69.0 | -95 |

| 2-Methylpentane (isohexane) | 60.3 | -154 |

| 3-Methylpentane | 63.3 | -118 |

| 2,2-Dimethylbutane (neohexane) | 49.7 | -99.9 |

| 2,3-Dimethylbutane | 58.0 | -128 |

Data sourced from multiple references. wikipedia.orgacgih.org

When a hydrogen atom on a branched hexane is replaced by a chlorine atom, a chlorinated derivative is formed. Hexane, 1-chloro-3,5-dimethyl- (CAS Number 71173-66-5) is one such compound. cymitquimica.commolbase.com It is a derivative of a branched C8 hydrocarbon chain, specifically 3,5-dimethylhexane, with a chlorine atom at the first position. This classifies it as a primary (1°) alkyl halide. libretexts.orgcymitquimica.com As a chloroalkane, it is typically a colorless liquid with a characteristic odor and is soluble in organic solvents but not in water. cymitquimica.com The presence of the chlorine atom makes it more reactive than its parent alkane, particularly in nucleophilic substitution reactions. cymitquimica.com

Detailed Research Findings

Research into the thermodynamic properties of monochloroalkanes has provided calculated values for various parameters. For the isomer group including 1-chloro-3(RS),5-dimethylhexane, standard chemical thermodynamic properties have been determined, which are essential for understanding chemical equilibria and reaction energetics. nist.gov

| Property | Value |

|---|---|

| Molecular Formula | C8H17Cl uni.lu |

| Molecular Weight | 148.67 g/mol cymitquimica.com |

| CAS Number | 71173-66-5 molbase.com |

| IUPAC Name | 1-chloro-3,5-dimethylhexane uni.lu |

| SMILES | CC(C)CC(C)CCCl uni.lu |

| InChI | InChI=1S/C8H17Cl/c1-7(2)6-8(3)4-5-9/h7-8H,4-6H2,1-3H3 uni.lu |

| InChIKey | CXWJTBOCGYKKIG-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 3.8 uni.lu |

Further computational studies provide predicted collision cross-section (CCS) values, which are important for analytical techniques like ion mobility spectrometry. For the [M+H]+ adduct, the predicted CCS is 133.7 Ų. uni.lu

Structure

3D Structure

Properties

CAS No. |

71173-66-5 |

|---|---|

Molecular Formula |

C8H17Cl |

Molecular Weight |

148.67 g/mol |

IUPAC Name |

1-chloro-3,5-dimethylhexane |

InChI |

InChI=1S/C8H17Cl/c1-7(2)6-8(3)4-5-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

CXWJTBOCGYKKIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)CCCl |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of 1 Chloro 3,5 Dimethylhexane

Systematic IUPAC Naming Conventions

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-chloro-3,5-dimethylhexane . epa.gov This name is derived by identifying the longest continuous carbon chain, which is a hexane (B92381) chain (six carbons). The carbon atoms are numbered starting from the end that gives the substituent, in this case, the chlorine atom, the lowest possible number. Therefore, the chlorine atom is at position 1. Two methyl groups are present as substituents on this hexane chain, located at the third and fifth carbon atoms.

| Component | Reason |

| hexane | The longest continuous carbon chain contains six carbon atoms. |

| 1-chloro | A chlorine atom is attached to the first carbon atom of the main chain. |

| 3,5-dimethyl | Two methyl groups are attached to the third and fifth carbon atoms of the main chain. |

Positional and Structural Isomerism within Monochloro-Dimethylhexanes

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. vaia.com In the case of monochloro-dimethylhexanes, this can manifest as positional and structural isomerism.

Positional Isomerism arises from the different possible locations of the chlorine atom on the dimethylhexane backbone. For a 2,5-dimethylhexane (B165582) backbone, for example, monochlorination can result in three positional isomers: 1-chloro-2,5-dimethylhexane, 2-chloro-2,5-dimethylhexane (B1583108), and 3-chloro-2,5-dimethylhexane. vaia.comaskfilo.com

Structural Isomerism involves variations in the carbon skeleton itself. For the molecular formula C8H17Cl, numerous structural isomers exist beyond just the dimethylhexane framework. These can include different branching patterns of the hexane chain or a shorter main chain with more substituents. For instance, monochlorination of 2,4-dimethylhexane (B165551) can also yield several structural isomers. askfilo.com

The following table provides examples of positional isomers for a related compound, 2,5-dimethylhexane, to illustrate the concept.

| Isomer Name | Position of Chlorine | Position of Methyl Groups |

| 1-chloro-2,5-dimethylhexane | 1 | 2, 5 |

| 2-chloro-2,5-dimethylhexane | 2 | 2, 5 |

| 3-chloro-2,5-dimethylhexane | 3 | 2, 5 |

Stereochemical Analysis and Chiral Centers in 1-Chloro-3,5-dimethylhexane

Stereoisomerism deals with compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key concept in stereoisomerism is chirality. A molecule is chiral if it is non-superimposable on its mirror image. vaia.com This property often arises from the presence of one or more chiral centers.

A chiral center is typically a carbon atom that is bonded to four different groups. collegedunia.com In the case of 1-chloro-3,5-dimethylhexane, we can analyze the carbon atoms to identify any chiral centers:

Carbon 1: Bonded to one chlorine atom, one hydrogen atom, and a -CH2- group. It is not chiral.

Carbon 2: Bonded to two hydrogen atoms and two different carbon groups. It is not chiral.

Carbon 3: Bonded to one hydrogen atom, one methyl group (-CH3), a -CH2CH2Cl group, and a -CH2CH(CH3)2 group. Since all four of these groups are different, Carbon 3 is a chiral center .

Carbon 4: Bonded to two hydrogen atoms and two different carbon groups. It is not chiral.

Carbon 5: Bonded to one hydrogen atom, one methyl group (-CH3), a -CH(CH3)CH2CH2Cl group, and a -CH3 group. Since two of the attached groups are identical (two methyl groups), Carbon 5 is not a chiral center .

Carbon 6: Bonded to three hydrogen atoms and one carbon atom. It is not chiral.

Methyl carbons: The carbons in the methyl groups are bonded to three hydrogen atoms and one carbon atom and are therefore not chiral.

Therefore, 1-chloro-3,5-dimethylhexane has one chiral center at the C-3 position. The presence of this single chiral center means that the molecule can exist as a pair of enantiomers (non-superimposable mirror images), often designated as (R)-1-chloro-3,5-dimethylhexane and (S)-1-chloro-3,5-dimethylhexane. nist.gov

| Carbon Atom | Attached Groups | Is it a Chiral Center? |

| C1 | -Cl, -H, -H, -C2H4(CH3)2 | No |

| C2 | -H, -H, -CH2Cl, -C3H6(CH3)2 | No |

| C3 | -H, -CH3, -CH2CH2Cl, -CH2CH(CH3)2 | Yes |

| C4 | -H, -H, -C2H4Cl(CH3), -CH(CH3)2 | No |

| C5 | -H, -CH3, -C3H6Cl, -CH3 | No |

| C6 | -H, -H, -H, -C5H10Cl(CH3) | No |

Reactivity and Reaction Mechanism Studies of 1 Chloro 3,5 Dimethylhexane

Elimination Reactions (E1 and E2 Pathways)

In the presence of a base, 1-chloro-3,5-dimethylhexane can undergo elimination reactions to form alkenes. The competition between E1 and E2 pathways is influenced by the strength of the base, the solvent, and the structure of the substrate.

The E2 pathway is a concerted, one-step reaction that requires a strong base. libretexts.org The base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), while the leaving group departs simultaneously.

The E1 pathway is a two-step reaction that proceeds through a carbocation intermediate, similar to the SN1 reaction. iitk.ac.in It is favored by weak bases and polar protic solvents.

Regioselectivity according to Zaitsev's Rule

When more than one type of β-hydrogen is available, the regioselectivity of the elimination reaction becomes a key consideration. Zaitsev's rule states that the more substituted (and therefore more stable) alkene will be the major product. jove.com In the case of 1-chloro-3,5-dimethylhexane, there is only one type of β-hydrogen, located at the C2 position. Therefore, the elimination product is regiochemically determined.

However, if a carbocation rearrangement occurs under E1 conditions, different alkenes could be formed. For instance, a hydride shift from C3 to C2 would lead to a tertiary carbocation at C3. Subsequent elimination could then yield two different alkenes: 3,5-dimethylhex-2-ene and 2-isopropyl-4-methyl-1-pentene. In this scenario, Zaitsev's rule would predict the more substituted 3,5-dimethylhex-2-ene to be the major product.

Table 2: Predicted Alkene Products from Elimination of 1-Chloro-3,5-dimethylhexane

| Reaction Pathway | Conditions | Alkene Product(s) | Major Product (Predicted) |

| E2 | Strong, non-bulky base (e.g., NaOEt) | 3,5-dimethylhex-1-ene | 3,5-dimethylhex-1-ene |

| E1 | Weak base/heat (e.g., H2O, heat) | 3,5-dimethylhex-1-ene, 3,5-dimethylhex-2-ene, 2-isopropyl-4-methyl-1-pentene | 3,5-dimethylhex-2-ene |

Predictions are based on established mechanisms and Zaitsev's rule.

Stereochemical Aspects of Alkene Formation

The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. libretexts.org For an acyclic compound like 1-chloro-3,5-dimethylhexane, bond rotation allows this conformation to be easily achieved.

The E1 reaction is not stereospecific due to the planar carbocation intermediate. If the resulting alkene can exist as E/Z isomers, a mixture of both is typically formed, with the more stable E isomer often predominating. jove.com

Organometallic Transformations (e.g., Grignard Reactant Formation)

1-Chloro-3,5-dimethylhexane can be used to form organometallic compounds, most notably a Grignard reagent. This is achieved by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduorgsyn.org

The formation of the Grignard reagent, 3,5-dimethylhexylmagnesium chloride, transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon. This reagent is a powerful tool in organic synthesis for forming new carbon-carbon bonds. For example, it can react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. ncert.nic.in The reaction with carbon dioxide, followed by an acidic workup, would yield a carboxylic acid with one additional carbon atom.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.docbrown.info

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

The ¹H NMR spectrum of 1-chloro-3,5-dimethylhexane is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine atom and the alkyl groups. The protons on the carbon bearing the chlorine atom (C1) are expected to be the most deshielded, appearing at the lowest field.

Predicted ¹H NMR Data for Hexane (B92381), 1-chloro-3,5-dimethyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 | 3.4 - 3.6 | Triplet (t) | 6.5 - 7.5 |

| H2 | 1.6 - 1.8 | Multiplet (m) | - |

| H3 | 1.4 - 1.6 | Multiplet (m) | - |

| H4 | 1.1 - 1.3 | Multiplet (m) | - |

| H5 | 1.4 - 1.6 | Multiplet (m) | - |

| CH₃ at C3 | 0.8 - 1.0 | Doublet (d) | 6.0 - 7.0 |

| CH₃ at C5 | 0.8 - 1.0 | Doublet (d) | 6.0 - 7.0 |

| CH₃ on Isopropyl | 0.8 - 1.0 | Doublet (d) | 6.0 - 7.0 |

Data is predicted based on analogous compounds.

The splitting patterns, or multiplicities, arise from spin-spin coupling between neighboring protons. For instance, the protons at C1 would be split into a triplet by the two adjacent protons at C2. The methyl groups at C3 and C5 would likely appear as doublets due to coupling with the single proton on their respective carbons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom attached to the chlorine (C1) is expected to have the largest chemical shift due to the deshielding effect of the halogen.

Predicted ¹³C NMR Data for Hexane, 1-chloro-3,5-dimethyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 45 - 50 |

| C2 | 35 - 40 |

| C3 | 30 - 35 |

| C4 | 40 - 45 |

| C5 | 25 - 30 |

| C6 | 20 - 25 |

| CH₃ at C3 | 15 - 20 |

| CH₃ at C5 | 15 - 20 |

Data is predicted based on analogous compounds.

Infrared (IR) and Raman Spectroscopy.benchchem.com

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

The IR spectrum of 1-chloro-3,5-dimethylhexane is expected to show characteristic absorption bands for the C-H and C-Cl bonds.

Predicted IR and Raman Data for Hexane, 1-chloro-3,5-dimethyl-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (sp³) | 2850 - 3000 | 2850 - 3000 |

| C-H bend | 1375 - 1470 | 1375 - 1470 |

| C-Cl stretch | 650 - 850 | 650 - 850 |

Data is predicted based on analogous compounds such as 2-chloro-2,5-dimethylhexane (B1583108) and other chloroalkanes. spectrabase.comdocbrown.info

The C-H stretching vibrations of the alkyl groups appear in the region of 2850-3000 cm⁻¹. The C-H bending vibrations are expected in the 1375-1470 cm⁻¹ range. The key absorption for identifying this compound as a chloroalkane is the C-Cl stretching vibration, which typically occurs in the fingerprint region between 650 and 850 cm⁻¹. Raman spectroscopy would complement the IR data, particularly for the more symmetric vibrations.

Mass Spectrometry (MS).docbrown.info

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

In the mass spectrum of 1-chloro-3,5-dimethylhexane, the molecular ion peak (M⁺) would be expected. Due to the presence of the chlorine atom, there will be a characteristic isotopic pattern for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. uni.lu

Predicted Fragmentation Data for Hexane, 1-chloro-3,5-dimethyl-

| m/z Value | Proposed Fragment Ion |

| 148/150 | [C₈H₁₇Cl]⁺ (Molecular Ion) |

| 113 | [M - Cl]⁺ |

| 105 | [M - C₃H₇]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Data is predicted based on fragmentation patterns of similar chloroalkanes. nist.gov

Common fragmentation pathways for haloalkanes include the loss of the halogen atom (Cl radical) to give a stable carbocation. For 1-chloro-3,5-dimethylhexane, the loss of a chlorine radical would result in a fragment with an m/z of 113. Further fragmentation would likely involve the loss of alkyl groups, such as propyl (C₃H₇) or butyl (C₄H₉) fragments, leading to the other observed peaks.

Chromatographic Techniques for Separation and Analysis (e.g., GC-MS)

The separation and analysis of "Hexane, 1-chloro-3,5-dimethyl-" and its isomers present a significant analytical challenge due to their similar physicochemical properties. Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), is the most powerful and widely used technique for this purpose. The high efficiency of modern capillary columns allows for the separation of complex mixtures of structurally related compounds, while mass spectrometry provides definitive identification.

Gas Chromatography (GC) Principles for Isomer Separation

The separation of C8H17Cl isomers, including "Hexane, 1-chloro-3,5-dimethyl-," by gas chromatography is based on the differential partitioning of the analytes between a stationary phase coated on the inside of a capillary column and a mobile gas phase. The elution order and retention time of each isomer are influenced by several factors, including its boiling point, molecular size and shape, and the polarity of the stationary phase.

Due to the vast number of possible structural isomers of C8H17Cl, achieving complete separation is a complex task that often requires high-resolution capillary columns. vurup.sk Long capillary columns (e.g., up to 300 meters) with small internal diameters and thin stationary phase films can provide the necessary theoretical plates for separating closely related isomers. vurup.sk

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The coupling of a gas chromatograph with a mass spectrometer (GC-MS) provides a robust analytical platform for the analysis of "Hexane, 1-chloro-3,5-dimethyl-". As the separated isomers elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

While the mass spectra of structural isomers can be very similar, subtle differences in fragmentation patterns can be used for differentiation. However, for a more reliable identification, the combination of retention time data from the GC and the mass spectrum from the MS is crucial.

Retention Indices

Given the challenges in reproducing absolute retention times across different laboratories and analytical systems, retention indices (RI) are a critical tool for the identification of "Hexane, 1-chloro-3,5-dimethyl-" and its isomers. phytochemia.com The Kovats retention index system is commonly employed, which normalizes the retention time of an analyte to the retention times of a series of n-alkane standards. phytochemia.com This provides a more robust and transferable measure for compound identification.

The retention index is highly dependent on the stationary phase used in the GC column. By using columns with different polarities (e.g., a non-polar and a polar column), a two-dimensional dataset of retention indices can be generated, significantly increasing the confidence in compound identification. phytochemia.com

Illustrative Chromatographic Data for C8H17Cl Isomers

| Compound Name | CAS Number | Kovats Retention Index (Standard Non-polar) |

| 1-Chlorooctane | 111-85-3 | 1048 |

| 2-Chlorooctane | 628-61-5 | 1025 |

| 3-Chlorooctane | 1117-79-9 | 1022 |

| 4-Chlorooctane | 628-79-5 | 1020 |

Data sourced from the NIST Chemistry WebBook.

Advanced Chromatographic Techniques

For exceptionally complex mixtures of chloroalkane isomers, more advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) may be necessary. researchgate.net GC×GC utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power compared to conventional one-dimensional GC. researchgate.netdtic.mil This technique can separate co-eluting peaks from the first dimension on the second dimension, revealing a more detailed compositional profile of the sample.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the molecular world. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wealth of information about its geometry, stability, and reactivity can be derived. For a molecule like "Hexane, 1-chloro-3,5-dimethyl-", DFT calculations are instrumental in building a foundational understanding of its intrinsic properties.

Prediction of Molecular Geometry and Electronic Structure

The first step in a computational investigation is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For "Hexane, 1-chloro-3,5-dimethyl-", this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Due to the lack of specific DFT studies on "Hexane, 1-chloro-3,5-dimethyl-", we can infer its likely geometric and electronic parameters by examining a structurally similar, well-studied branched chloroalkane, tert-butyl chloride (2-chloro-2-methylpropane). DFT calculations at the B3LYP/6-31G(d) level of theory provide a reliable approximation of its structure.

Table 1: Predicted Geometric and Electronic Properties of a Chloroalkane Analogue (tert-butyl chloride)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-Cl | 1.845 |

| C-C | 1.538 |

| C-H | 1.095 |

| **Bond Angles (°) ** | |

| C-C-Cl | 107.8 |

| C-C-C | 111.1 |

| H-C-H | 108.3 |

| Electronic Properties | |

| Mulliken Charge on Cl | -0.25 e |

| Mulliken Charge on C (bonded to Cl) | +0.15 e |

| HOMO Energy | -11.5 eV |

| LUMO Energy | +1.2 eV |

Note: These values are for tert-butyl chloride and serve as an illustrative example of the data obtainable through DFT calculations for a branched chloroalkane.

The electronic structure of "Hexane, 1-chloro-3,5-dimethyl-" is characterized by the distribution of electrons within the molecule. The electronegative chlorine atom induces a significant polarization of the carbon-chlorine bond, creating a partial negative charge on the chlorine and a partial positive charge on the adjacent carbon. This polarization is a key determinant of the molecule's reactivity. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into its chemical reactivity, with the energy gap between them indicating the molecule's kinetic stability.

Computational Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can map out the energetic landscape of chemical reactions. For the formation of "Hexane, 1-chloro-3,5-dimethyl-" via the free-radical chlorination of 3,5-dimethylhexane, DFT can be used to model the reaction pathway. This involves identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states.

The key step in free-radical halogenation is the abstraction of a hydrogen atom from the alkane by a chlorine radical. Computational models can determine the activation energy for the abstraction of primary, secondary, and tertiary hydrogens in 3,5-dimethylhexane. These calculations would reveal that the transition state for the abstraction of a tertiary hydrogen is lower in energy than for secondary or primary hydrogens, thus explaining the selectivity of the reaction. The geometry of the transition state, a fleeting arrangement of atoms at the peak of the energy barrier, can also be characterized, providing a deeper understanding of the reaction mechanism.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. This is achieved by using molecular descriptors, which are numerical representations of a molecule's structure.

Development of Predictive Models for Chemical Reactivity

For a class of compounds like chloroalkanes, QSPR models can be developed to predict their reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions. The development of a QSPR model involves several key steps:

Data Set Collection: A set of chloroalkanes with experimentally determined reactivity data (e.g., reaction rate constants) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of molecules not used in the model development.

An illustrative QSPR model for predicting the rate constant (log k) of a reaction involving chloroalkanes might take the following form:

log k = c₀ + c₁(D₁) + c₂(D₂) + c₃(D₃) + ...

where c₀, c₁, c₂, etc., are regression coefficients, and D₁, D₂, etc., are the selected molecular descriptors.

Application of Topological Indices and Molecular Descriptors

A wide array of molecular descriptors can be employed in QSPR modeling. These can be broadly categorized as:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like its size, shape, and branching. Examples include connectivity indices (e.g., the Randić index) and shape indices (e.g., the Kappa indices).

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and include information about its volume and surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and encode information about the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges, and dipole moment.

For predicting the reactivity of "Hexane, 1-chloro-3,5-dimethyl-", descriptors that capture both the steric hindrance around the chlorine atom (due to the methyl groups) and the electronic effects of the chlorine substituent would be particularly important.

Statistical vs. Reactivity Factor Analysis in Halogenation

The formation of "Hexane, 1-chloro-3,5-dimethyl-" would likely occur through the free-radical chlorination of 3,5-dimethylhexane. In such reactions, the distribution of isomeric products is governed by a competition between statistical factors (the number of available hydrogen atoms of each type) and reactivity factors (the inherent reactivity of each type of C-H bond).

The 3,5-dimethylhexane precursor has primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms. A purely statistical approach would predict the product distribution based solely on the number of each type of hydrogen. However, the stability of the resulting alkyl radical (tertiary > secondary > primary) leads to different reactivities for each type of C-H bond.

Table 2: Relative Reactivity of C-H Bonds in Free-Radical Chlorination

| Type of C-H Bond | Relative Reactivity per H atom (at room temperature) |

|---|---|

| Primary (1°) | 1.0 |

| Secondary (2°) | 3.8 |

To predict the product distribution for the monochlorination of 3,5-dimethylhexane, one must consider both the number of each type of hydrogen and their relative reactivities.

Analysis of 3,5-dimethylhexane:

Primary (1°) hydrogens: There are 12 (at C1, C1', C5, C5').

Secondary (2°) hydrogens: There are 4 (at C2, C4).

Tertiary (3°) hydrogens: There are 2 (at C3, C5).

The predicted percentage of each monochlorinated isomer can be calculated as follows:

1-chloro-3,5-dimethylhexane (and other primary chlorides): (12 H × 1.0) = 12.0

2-chloro-3,5-dimethylhexane (and other secondary chlorides): (4 H × 3.8) = 15.2

3-chloro-3,5-dimethylhexane: (2 H × 5.0) = 10.0

Total relative amount: 12.0 + 15.2 + 10.0 = 37.2

Predicted Product Distribution:

Primary chlorides: (12.0 / 37.2) × 100% ≈ 32.3%

Secondary chlorides: (15.2 / 37.2) × 100% ≈ 40.9%

Tertiary chloride (3-chloro-3,5-dimethylhexane): (10.0 / 37.2) × 100% ≈ 26.9%

This analysis demonstrates that while there are more primary hydrogens, the higher reactivity of the secondary and tertiary C-H bonds leads to a product mixture where the secondary chlorides are the most abundant, followed by the primary, and then the tertiary chloride. This highlights the importance of considering both statistical and reactivity factors in understanding the outcomes of such reactions.

Thermodynamic and Kinetic Parameter Derivations

The derivation of thermodynamic and kinetic parameters for "Hexane, 1-chloro-3,5-dimethyl-" is heavily reliant on theoretical and computational chemistry approaches due to a scarcity of direct experimental data for this specific isomer. These methods provide valuable insights into the stability, reactivity, and potential reaction pathways of the molecule.

One of the primary theoretical frameworks is the use of ab initio quantum chemical methods. nist.gov These calculations solve the electronic Schrödinger equation to determine the structure and energies of the reactant, products, and transition states. nist.gov From these fundamental calculations, a range of thermodynamic properties can be derived. For instance, the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°) can be computed. These parameters are crucial for understanding the stability of the molecule relative to its constituent elements and for predicting the spontaneity of reactions in which it participates.

Group additivity methods, such as those developed by Benson and coworkers, offer a less computationally intensive approach to estimate thermodynamic properties. nist.gov This semi-empirical method calculates properties by summing the contributions of individual molecular groups. nist.gov While providing good estimates for many organic compounds, the accuracy for highly branched or sterically hindered molecules like "Hexane, 1-chloro-3,5-dimethyl-" may be more limited compared to rigorous quantum mechanical calculations.

For the study of reaction kinetics, computational models are indispensable. For chloroalkanes, a significant reaction pathway is thermal decomposition, often involving the elimination of hydrogen chloride (HCl) to form an alkene. nist.gov To model such reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is often employed in conjunction with ab initio calculations. nist.gov This statistical theory is used to calculate microscopic reaction rates from the properties of the potential energy surface, which is mapped out using quantum chemistry.

The computational process typically involves locating the transition state structure for the reaction of interest, such as the four-centered "semi-ion pair" transition state characteristic of HCl elimination from alkyl chlorides. nist.gov The energy of this transition state relative to the reactant (the activation energy) is a key determinant of the reaction rate. By combining these theoretical calculations with Master Equation modeling, a set of pressure- and temperature-dependent rate expressions can be developed. nist.gov These models are powerful tools for predicting how the reaction rates will change under various conditions.

The following interactive table represents the type of data that can be generated for "Hexane, 1-chloro-3,5-dimethyl-" using the computational methods described. It is important to note that these are representative values and not experimentally verified data.

| Parameter | Description | Representative Calculated Value | Unit |

| ΔfH° | Standard Enthalpy of Formation | -285.5 | kJ/mol |

| S° | Standard Molar Entropy | 450.2 | J/(mol·K) |

| ΔfG° | Standard Gibbs Free Energy of Formation | -95.8 | kJ/mol |

| Ea | Activation Energy for HCl Elimination | 210 | kJ/mol |

| k (at 700K) | Rate Constant for HCl Elimination | 1.5 x 10^-4 | s⁻¹ |

These theoretically derived parameters are essential for chemical process simulation, understanding reaction mechanisms, and predicting the environmental fate of "Hexane, 1-chloro-3,5-dimethyl-". They provide a robust foundation for further investigation in the absence of extensive experimental measurements.

Environmental Chemistry and Degradation Pathways of Chlorinated Hydrocarbons

Abiotic Transformation Mechanisms in Environmental Matrices

Abiotic transformation processes, which are non-biological, play a crucial role in the environmental degradation of chlorinated hydrocarbons. nih.gov These mechanisms include photodegradation and hydrolysis, which can lead to the breakdown of the parent compound into various transformation products.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For chlorinated alkanes like Hexane (B92381), 1-chloro-3,5-dimethyl-, this process is most relevant in the atmosphere and in the surface layers of aquatic systems where sunlight can penetrate. The primary mechanism of atmospheric photodegradation for alkanes is reaction with hydroxyl radicals (•OH) generated photochemically.

While direct photolysis of chlorinated alkanes by sunlight is generally considered a slow process, the presence of photosensitizers in natural waters can enhance the degradation rate. For structurally similar compounds like 1-chlorodecane, studies have shown that photodegradation can occur, leading to the cleavage of the carbon-chlorine bond and subsequent reactions. It can be inferred that Hexane, 1-chloro-3,5-dimethyl- would undergo a similar process, likely initiated by the abstraction of a hydrogen atom by hydroxyl radicals, leading to the formation of an alkyl radical. This radical can then react with oxygen to form peroxy radicals, initiating a chain of reactions that can ultimately lead to the mineralization of the compound.

Table 1: Predicted Photodegradation Reactions of Hexane, 1-chloro-3,5-dimethyl-

| Step | Reaction | Description |

| 1 | C8H17Cl + •OH → •C8H16Cl + H2O | Hydrogen abstraction by hydroxyl radical |

| 2 | •C8H16Cl + O2 → C8H16ClOO• | Formation of a peroxy radical |

| 3 | Further Reactions | Chain reactions leading to degradation products such as aldehydes, ketones, and smaller chlorinated compounds. |

Note: This is a generalized pathway and the actual products may vary depending on environmental conditions.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For alkyl halides such as Hexane, 1-chloro-3,5-dimethyl-, hydrolysis involves the substitution of the chlorine atom with a hydroxyl group, forming an alcohol. The rate of hydrolysis for chlorinated alkanes is generally slow under neutral pH conditions and at ambient temperatures. nih.gov

The reaction can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution). The structure of Hexane, 1-chloro-3,5-dimethyl-, being a primary alkyl halide, suggests that the SN2 mechanism would be more likely, where a water molecule directly attacks the carbon atom bonded to the chlorine. However, the presence of methyl groups at positions 3 and 5 might introduce some steric hindrance, potentially slowing down the reaction rate.

The hydrolysis of this compound would result in the formation of 3,5-dimethyl-1-hexanol and hydrochloric acid. The rate of this reaction is expected to be slow in natural waters, suggesting that hydrolysis is not a major degradation pathway for this compound in the environment. nih.gov

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. nih.gov This is a critical process for the removal of many pollutants from the environment. Chlorinated hydrocarbons can be biodegraded under both aerobic and anaerobic conditions, although the specific pathways and rates can vary significantly. epa.gov

Microorganisms can degrade chlorinated alkanes through various enzymatic reactions. For Hexane, 1-chloro-3,5-dimethyl-, the initial step in aerobic degradation is likely to be an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes. This can lead to the formation of a chloro-alcohol, which can be further metabolized.

Under anaerobic conditions, a common degradation pathway for chlorinated hydrocarbons is reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. nih.gov This process is mediated by microorganisms that use the chlorinated compound as an electron acceptor. epa.gov For Hexane, 1-chloro-3,5-dimethyl-, reductive dechlorination would produce 3,5-dimethylhexane.

Another potential pathway is dehydrochlorination, which involves the elimination of a hydrogen and a chlorine atom from adjacent carbon atoms to form an alkene. This would result in the formation of 3,5-dimethyl-1-hexene.

Table 2: Potential Microbial Degradation Pathways and Metabolites of Hexane, 1-chloro-3,5-dimethyl-

| Pathway | Initial Reaction | Primary Metabolite |

| Aerobic Oxidation | C8H17Cl + O2 → C8H16(OH)Cl | 1-chloro-3,5-dimethyl-x-hexanol |

| Reductive Dechlorination | C8H17Cl + 2e- + H+ → C8H18 + Cl- | 3,5-dimethylhexane |

| Dehydrochlorination | C8H17Cl → C8H16 + HCl | 3,5-dimethyl-1-hexene |

Note: The actual metabolites and pathways can be influenced by the specific microbial communities and environmental conditions.

Environmental Fate Assessment Methodologies

Assessing the environmental fate of a chemical like Hexane, 1-chloro-3,5-dimethyl- involves understanding its partitioning between different environmental compartments (air, water, soil, and biota) and its persistence. This is often done using a combination of experimental data and predictive models.

Key physicochemical properties that govern environmental fate include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). A high Kow value suggests a tendency for the compound to partition into organic matter and bioaccumulate in organisms. For chlorinated alkanes, Kow values are generally high, indicating a potential for bioaccumulation. canada.ca

Fugacity models are often used to predict the environmental distribution of chemicals. These models use the physicochemical properties of a substance to estimate its concentration in different environmental media at equilibrium. For a compound like Hexane, 1-chloro-3,5-dimethyl-, a Level III fugacity model could be used to predict its distribution, suggesting that it would likely accumulate in soil and sediment due to its expected low water solubility and high Kow. researchgate.net

The persistence of the compound is assessed by its degradation half-life in different environmental compartments. As discussed in the previous sections, the degradation of Hexane, 1-chloro-3,5-dimethyl- is expected to be relatively slow, particularly through abiotic processes like hydrolysis. nih.gov Biodegradation rates would be highly dependent on the presence of adapted microbial populations. epa.gov

Table 3: Key Parameters for Environmental Fate Assessment of Hexane, 1-chloro-3,5-dimethyl-

| Parameter | Significance | Expected Value/Trend for Hexane, 1-chloro-3,5-dimethyl- |

| Vapor Pressure | Determines partitioning into the atmosphere. | Low to moderate, suggesting some atmospheric transport is possible. |

| Water Solubility | Influences concentration in aquatic systems. | Low, leading to partitioning to sediment and biota. cymitquimica.com |

| Octanol-Water Partition Coefficient (Log Kow) | Indicates potential for bioaccumulation. | High, suggesting a tendency to bioaccumulate in fatty tissues. |

| Organic Carbon-Water Partition Coefficient (Log Koc) | Indicates sorption to soil and sediment. | High, leading to accumulation in soil and sediment. canada.ca |

| Degradation Half-life | Determines persistence in the environment. | Expected to be relatively long, especially in the absence of adapted microbial communities. |

Role As a Model Compound in Fundamental Organic Chemistry Research

Studies on Alkyl Halide Reactivity and Selectivity

The reactivity of alkyl halides is a cornerstone of synthetic organic chemistry, providing a versatile entry point for the introduction of a wide array of functional groups. Hexane (B92381), 1-chloro-3,5-dimethyl-, as a primary alkyl chloride, would be expected to participate in nucleophilic substitution reactions. However, the branching at the C3 and C5 positions introduces significant steric bulk, which profoundly influences the reaction pathways and rates.

In studies of nucleophilic substitution, the two predominant mechanisms are the S(_N)2 (bimolecular nucleophilic substitution) and S(_N)1 (unimolecular nucleophilic substitution) pathways. The S(_N)2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This mechanism is highly sensitive to steric hindrance. In the case of Hexane, 1-chloro-3,5-dimethyl-, the methyl groups at the C3 and C5 positions, while not directly on the reacting carbon, can create a sterically congested environment that hinders the approach of the nucleophile.

This steric impediment would be expected to significantly decrease the rate of S(_N)2 reactions compared to a less branched primary alkyl halide like 1-chlorohexane. Research on structurally similar compounds, such as neopentyl halides, has shown that steric hindrance can dramatically retard S(_N)2 reactivity. For instance, neopentyl bromide reacts approximately 10 times slower than ethyl bromide in S(_N)2 reactions due to the bulky tert-butyl group adjacent to the reaction center.

Conversely, the S(_N)1 mechanism proceeds through a carbocation intermediate. While primary carbocations are generally unstable, the structure of Hexane, 1-chloro-3,5-dimethyl- could potentially allow for rearrangement via a hydride shift to form a more stable secondary or tertiary carbocation. However, the formation of the initial primary carbocation is a high-energy process, making the S(_N)1 pathway generally unfavorable for primary alkyl halides unless rearrangement is particularly facile.

The competition between substitution and elimination (E2 and E1) reactions is another critical aspect of alkyl halide reactivity. The use of a strong, sterically hindered base would likely favor the E2 pathway, leading to the formation of 3,5-dimethylhex-1-ene. The selectivity between S(_N)2 and E2 pathways can be modulated by the nature of the nucleophile/base and the reaction conditions.

A hypothetical study comparing the reactivity of Hexane, 1-chloro-3,5-dimethyl- with other primary alkyl chlorides could yield data similar to that presented in the table below, illustrating the impact of steric hindrance on reaction rates.

| Alkyl Chloride | Nucleophile | Relative S(_N)2 Rate | Relative E2 Rate |

| 1-Chlorohexane | Sodium Methoxide | 1.00 | 0.10 |

| Hexane, 1-chloro-3,5-dimethyl- | Sodium Methoxide | 0.05 | 0.25 |

| 1-Chloro-2,2-dimethylpropane (Neopentyl chloride) | Sodium Methoxide | <0.001 | 0.01 |

This is a hypothetical data table created for illustrative purposes.

Investigations into Steric and Electronic Effects on Reaction Outcomes

The structure of Hexane, 1-chloro-3,5-dimethyl- is particularly well-suited for dissecting the influence of steric and electronic effects on reaction outcomes.

Steric Effects: The methyl groups at the C3 and C5 positions exert a significant steric influence. In S(_N)2 reactions, this steric bulk raises the energy of the transition state, where the nucleophile, the central carbon, and the leaving group are all in close proximity. This increased activation energy leads to a slower reaction rate. The degree of steric hindrance can be quantified by comparing the reaction rates of a series of substrates with varying degrees of branching.

Electronic Effects: The primary electronic effect in Hexane, 1-chloro-3,5-dimethyl- is the inductive effect of the chlorine atom. As an electronegative element, chlorine withdraws electron density from the C1 carbon, making it more electrophilic and susceptible to nucleophilic attack. The methyl groups, being weakly electron-donating, have a minor electronic influence on the reaction center at C1, as their effect diminishes with distance.

By systematically varying the nucleophile, researchers can probe how its steric and electronic properties interact with the substrate. For example, a small, highly nucleophilic species like the azide (B81097) ion (N(_3)) might favor the S(_N)2 pathway more than a bulky nucleophile like tert-butoxide ((CH(_3))(_3)CO), which would likely favor the E2 pathway due to steric hindrance.

The following table provides a hypothetical comparison of product distributions for the reaction of Hexane, 1-chloro-3,5-dimethyl- with different nucleophiles, highlighting the interplay of steric and electronic factors.

| Nucleophile/Base | S(_N)2 Product (%) | E2 Product (%) |

| Sodium Azide (NaN(_3)) | 85 | 15 |

| Sodium Ethoxide (NaOEt) | 40 | 60 |

| Potassium tert-Butoxide (KOtBu) | 5 | 95 |

This is a hypothetical data table created for illustrative purposes.

Contributions to the Understanding of Mechanistic Organic Chemistry

The detailed study of the reactions of compounds like Hexane, 1-chloro-3,5-dimethyl- contributes significantly to our broader understanding of mechanistic organic chemistry. By providing a clear example of how steric hindrance can modulate the competition between S(_N)2 and E2 pathways, it serves as an excellent pedagogical tool.

Furthermore, investigations into the potential for carbocation rearrangements in any S(_N)1 or E1 reactions of this substrate would offer insights into the migratory aptitudes of hydride and alkyl groups. While a primary carbocation is initially formed, a 1,2-hydride shift from C2 to C1 would lead to a more stable secondary carbocation. A subsequent 1,2-hydride shift could lead to a tertiary carbocation. The observation and quantification of rearranged products would provide valuable data on the kinetics and thermodynamics of these fundamental carbocation processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.